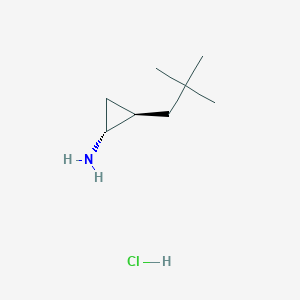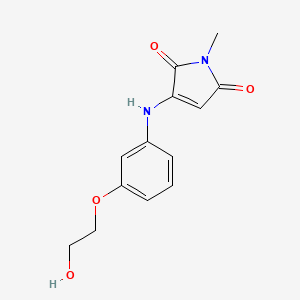
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride: is a chemical compound with the molecular formula C8H17N.ClH. It is a chiral cyclopropane derivative with a neopentyl group attached to the cyclopropane ring. This compound is often used in scientific research and various industrial applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:
Cyclopropanation Reaction: : The starting material, 2,2-dimethylpropylamine, undergoes a cyclopropanation reaction using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Chiral Resolution: : The resulting cyclopropane derivative is then subjected to chiral resolution techniques to obtain the (1R,2R)-enantiomer.
Hydrochloride Formation: : The resolved enantiomer is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors and advanced chiral resolution techniques to ensure high purity and yield. The hydrochloride formation step is typically carried out using standard acid-base reactions under controlled conditions.
Análisis De Reacciones Químicas
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: : Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted cyclopropanes.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as halides, alkyl groups, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Cyclopropanone or cyclopropanal derivatives.
Reduction: : Cyclopropanamine or cyclopropanol derivatives.
Substitution: : Various substituted cyclopropanes.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: : Studied for its potential biological activity and as a probe in biochemical assays.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.
Industry: : Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(1R,2R)-2-(2,2-Dimethylpropyl)cyclopropan-1-amine;hydrochloride: can be compared with other similar cyclopropane derivatives, such as:
(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine;hydrochloride
(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine;hydrochloride
These compounds share the cyclopropane core but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique structural features of This compound contribute to its distinct properties and applications.
Propiedades
IUPAC Name |
(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,3)5-6-4-7(6)9;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHINLJGYVOKIG-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1C[C@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2980319.png)


![Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B2980322.png)


![1,7-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980326.png)

![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2980330.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2980335.png)



